N-(2-amino-2-methylpropyl)cyclopropanamine
Overview
Description
N-(2-amino-2-methylpropyl)cyclopropanamine: is an organic compound with the molecular formula C7H16N2 It is a cyclopropane derivative with an amino group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-methylpropyl)cyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid derivatives with amines. One common method is the reductive amination of cyclopropanecarboxaldehyde with 2-amino-2-methylpropanol in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-methylpropyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of more saturated amines.
Substitution: Introduction of various functional groups, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-amino-2-methylpropyl)cyclopropanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help in understanding protein-ligand interactions.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural properties make it valuable in the development of new materials with desired characteristics.
Mechanism of Action
The mechanism of action of N-(2-amino-2-methylpropyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropane ring and an amino group.
2-Aminocyclopropanecarboxylic acid: Contains an amino group and a carboxylic acid group on the cyclopropane ring.
N-(2-aminoethyl)cyclopropanamine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
N-(2-amino-2-methylpropyl)cyclopropanamine is unique due to the presence of both a cyclopropane ring and a branched amino group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-N-cyclopropyl-2-methylpropane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(2,8)5-9-6-3-4-6/h6,9H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANTYKBPHZJYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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